molecular formula C20H17NO6S2 B254920 (5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B254920
M. Wt: 431.5 g/mol
InChI Key: PLPRRDSMPKIQNR-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a compound that has gained attention from scientists due to its potential applications in the field of medicine. It is a thiazolidinone derivative, which is a class of compounds known for their biological activities.

Mechanism of Action

The mechanism of action of ((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using ((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments include its potential as a novel therapeutic agent for the treatment of cancer and inflammation. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on ((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one. One direction is to study its potential as a therapeutic agent for the treatment of other diseases, such as fungal and bacterial infections. Another direction is to investigate the mechanism of action of the compound in more detail. Additionally, research can be conducted to improve the solubility and reduce the toxicity of the compound. Finally, studies can be conducted to determine the efficacy of ((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one in combination with other drugs for the treatment of cancer and inflammation.
In conclusion, ((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a compound that has shown potential as a therapeutic agent for the treatment of cancer and inflammation. Further research is needed to fully understand its mechanism of action and to improve its solubility and reduce its toxicity. The future directions for research on this compound are promising and may lead to the development of novel drugs for the treatment of diseases.

Synthesis Methods

The synthesis of ((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been described in the literature. The compound can be synthesized by the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminothiophenol in the presence of acetic acid. The resulting intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium hydroxide to give the final product.

Scientific Research Applications

((5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in the field of medicine. It has been shown to have antitumor, antifungal, and antibacterial properties. The compound has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

(5E)-3-(1,3-benzodioxol-5-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Molecular Formula

C20H17NO6S2

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17NO6S2/c1-23-15-6-11(7-16(24-2)18(15)25-3)8-17-19(22)21(20(28)29-17)12-4-5-13-14(9-12)27-10-26-13/h4-9H,10H2,1-3H3/b17-8+

InChI Key

PLPRRDSMPKIQNR-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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